molecular formula C9H10BrClO2 B3270487 1-Bromo-5-(chloromethyl)-2,3-dimethoxybenzene CAS No. 52783-75-2

1-Bromo-5-(chloromethyl)-2,3-dimethoxybenzene

Cat. No.: B3270487
CAS No.: 52783-75-2
M. Wt: 265.53 g/mol
InChI Key: KXEFZWNRTCPMOU-UHFFFAOYSA-N
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Description

1-Bromo-5-(chloromethyl)-2,3-dimethoxybenzene is an organic compound with the molecular formula C9H10BrClO2 It is a derivative of benzene, featuring bromine, chlorine, and methoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-5-(chloromethyl)-2,3-dimethoxybenzene can be synthesized through a multi-step process involving the bromination and chloromethylation of 2,3-dimethoxybenzene. The typical synthetic route includes:

    Bromination: 2,3-dimethoxybenzene is treated with bromine in the presence of a Lewis acid catalyst such as ferric bromide (FeBr3) to introduce the bromine atom at the desired position.

    Chloromethylation: The brominated intermediate is then subjected to chloromethylation using formaldehyde and hydrochloric acid, often in the presence of a catalyst like zinc chloride (ZnCl2).

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-5-(chloromethyl)-2,3-dimethoxybenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).

    Reduction: The compound can be reduced to remove the halogen atoms, typically using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.

    Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products:

    Nucleophilic Substitution: Products include azides, thiocyanates, and other substituted derivatives.

    Oxidation: Products include aldehydes and carboxylic acids.

    Reduction: Products include dehalogenated benzene derivatives.

Scientific Research Applications

1-Bromo-5-(chloromethyl)-2,3-dimethoxybenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Bromo-5-(chloromethyl)-2,3-dimethoxybenzene involves its interaction with various molecular targets, depending on the specific application. For example:

    Nucleophilic Substitution: The compound acts as an electrophile, with the halogen atoms serving as leaving groups, allowing nucleophiles to attack the benzene ring.

    Oxidation and Reduction: The methoxy groups and halogen atoms undergo redox reactions, leading to the formation of different functional groups and derivatives.

Comparison with Similar Compounds

1-Bromo-5-(chloromethyl)-2,3-dimethoxybenzene can be compared with other halogenated benzene derivatives, such as:

  • 1-Bromo-3,5-dichlorobenzene
  • 1-Bromo-4-chlorobenzene
  • 1-Chloro-2,3-dimethoxybenzene

Uniqueness:

  • The presence of both bromine and chlorine atoms, along with methoxy groups, makes this compound a versatile intermediate for various chemical transformations.
  • Its unique structure allows for selective reactions, making it valuable in the synthesis of complex organic molecules.

Properties

IUPAC Name

1-bromo-5-(chloromethyl)-2,3-dimethoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrClO2/c1-12-8-4-6(5-11)3-7(10)9(8)13-2/h3-4H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXEFZWNRTCPMOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)CCl)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401251874
Record name 1-Bromo-5-(chloromethyl)-2,3-dimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401251874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52783-75-2
Record name 1-Bromo-5-(chloromethyl)-2,3-dimethoxybenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52783-75-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-5-(chloromethyl)-2,3-dimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401251874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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